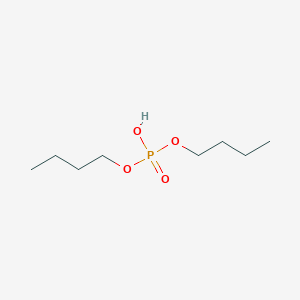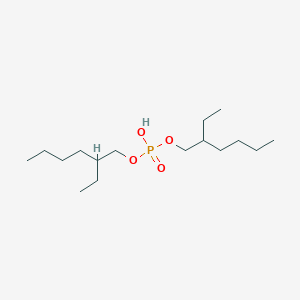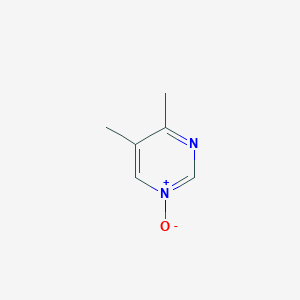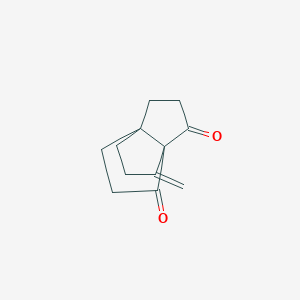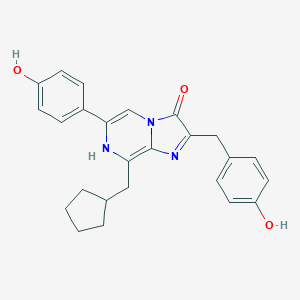
2-Benzyl-1,3-propanediol
概要
説明
2-Benzyl-1,3-propanediol, also known as 2-benzyloxy-1,3-propanediol, is an organic compound with the molecular formula C10H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a three-carbon chain, with a benzyl group (C6H5CH2-) attached to the second carbon.
作用機序
Target of Action
The primary target of 2-Benzyl-1,3-propanediol is the enzymatic esterification process . This compound acts as a substrate for certain lipases, such as Lipozyme and Novozym 435 . These enzymes play a crucial role in the esterification of the prochiral substrate, this compound .
Mode of Action
This compound interacts with its targets, the lipases, through an esterification process . The compound is a prochiral substrate, meaning it has the potential to be converted into a chiral or optically active product through enzymatic action . Among the tested lipases, Lipozyme and Novozym 435 led to higher reaction rates . Novozym 435 catalyzed faster reactions at low water activity and in solvents having log P above 2 .
Biochemical Pathways
The enzymatic esterification of this compound affects the biochemical pathways related to the production of propanediols . The compound’s interaction with lipases leads to the formation of both ® and (S) products . This process is part of the broader pathway of enzymatic asymmetrization, which has been studied extensively in solvent media .
Pharmacokinetics
The compound’s interaction with lipases and its role in enzymatic esterification suggest that it may have unique bioavailability characteristics influenced by factors such as water activity and solvent properties .
Result of Action
The enzymatic esterification of this compound results in the formation of both ® and (S) products . The reaction rates for the formation of both ® and (S) products present an optimum at a water activity of 0.22 .
Action Environment
The action of this compound is influenced by environmental factors such as water activity and solvent properties . For instance, Novozym 435 catalyzes faster reactions at low water activity and in solvents having log P above 2 . When using Lipozyme in toluene, the prochiral selectivity increases with the water activity .
生化学分析
Biochemical Properties
The biochemical properties of 2-Benzyl-1,3-propanediol are largely determined by its interactions with various enzymes and biomolecules. For instance, it has been found that this compound can undergo enzymatic esterification in solvent media . Among the tested lipases, Lipozyme and Novozym 435 led to higher reaction rates . These interactions highlight the potential of this compound in biochemical reactions.
Cellular Effects
It has been suggested that the compound may influence cell function by interacting with various cellular pathways
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been found that this compound can undergo enzymatic esterification, a process that involves binding interactions with enzymes
Temporal Effects in Laboratory Settings
It has been suggested that the compound exhibits stability and does not degrade significantly over time
Metabolic Pathways
It has been suggested that the compound may be involved in the enzymatic esterification pathway
Transport and Distribution
It has been suggested that the compound may interact with various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are yet to be fully investigated. It has been suggested that the compound may be directed to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzyl-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with glycerol in the presence of a base, such as sodium hydroxide, to form 2-benzyloxy-1,3-propanediol. Another method involves the reduction of benzylidene glycerol using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of benzylidene glycerol. This process is carried out under high pressure and temperature conditions, using a palladium or nickel catalyst to achieve high yields and purity .
化学反応の分析
Types of Reactions: 2-Benzyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products:
Oxidation: Benzylidene glyceraldehyde or benzylidene glyceric acid.
Reduction: 2-Methyl-1,3-propanediol.
Substitution: 2-Bromo-1,3-propanediol or 2-chloro-1,3-propanediol.
科学的研究の応用
2-Benzyl-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers, resins, and plasticizers
類似化合物との比較
2-Benzyloxy-1,3-propanediol: Similar in structure but with an ether linkage instead of a hydroxyl group.
2,2-Dibenzyl-1,3-propanediol: Contains two benzyl groups attached to the central carbon.
1,3-Propanediol: Lacks the benzyl group, making it less lipophilic and less reactive in certain chemical reactions
Uniqueness: 2-Benzyl-1,3-propanediol is unique due to the presence of both hydroxyl and benzyl groups, which confer distinct chemical reactivity and biological activity. The benzyl group enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-benzylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRGECCKZZTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-30-8 | |
| Record name | 2-benzylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-Benzyl-1,3-propanediol be synthesized asymmetrically?
A: Both enantiomers of this compound can be obtained through the enzymatic desymmetrization of its precursor, this compound. This method utilizes enzymes like lipases to selectively modify one of the two identical functional groups in the prochiral this compound molecule. [, , , ] This approach provides access to enantiomerically pure building blocks for synthesizing compounds like ecadotril and dexecadotril, potent inhibitors of neutral endopeptidase (NEP). []
Q2: Can temperature influence the enantioselectivity of reactions involving this compound?
A: Research shows that temperature significantly impacts the enantioselectivity of both chemo-catalyzed and enzyme-catalyzed acylation reactions involving this compound. [, ] Studies using lipases from Candida antarctica and lipase PS, as well as L-proline-based diamines, revealed that the enantiomeric ratio (E) of the reaction is temperature-dependent. [] This effect is attributed to temperature-dependent clustering effects in the solvent, highlighting the importance of considering these factors in reaction optimization.
Q3: Are there any applications of this compound derivatives in medicinal chemistry?
A: Yes, derivatives of this compound have shown promise in medicinal chemistry. For example, researchers have explored the use of enzymatic desymmetrization of prochiral this compound derivatives to synthesize novel phosphorylated tyrosine analogues. [] These analogues could potentially serve as tools for studying tyrosine phosphorylation, a crucial process in cellular signaling.
Q4: What is the role of this compound in the synthesis of homoisoflavanones?
A: Optically active this compound monoacetates, obtained through lipase-catalyzed enantioselective reactions, serve as valuable starting materials for synthesizing both (R)- and (S)-enantiomers of 3-benzyl-4-chromanone (homoisoflavanone). [] This demonstrates the utility of this compound as a chiral building block in organic synthesis, particularly for accessing biologically relevant compounds like homoisoflavanones, which exhibit various pharmacological activities.
Q5: What happens when styrene epoxides react with diborane?
A: The reaction of sterically crowded styrene epoxides, like 2-methyl-1-phenylpropene oxide, with diborane results in the formation of diols. [] For instance, 2-methyl-1-phenylpropene oxide reacts with diborane to yield 2-methyl-1-phenylpropane-1,3-diol as the major product, with the threo isomer being predominant. [] This reaction provides insights into the regioselectivity and stereoselectivity of diborane additions to epoxides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


